1. Description: The phase diagrams of systems containing boron nitride (BN) are studied to understand the thermodynamic conditions for synthesizing different BN phases, particularly cubic boron nitride (c-BN). []
2. Synthesis Analysis: The lowest temperature (Tmin) at which c-BN can crystallize from a melt solution under high pressure is determined for various BN-containing systems. []
7. Applications: Understanding the phase diagrams and synthesis conditions of BN is crucial for developing efficient methods to produce c-BN and other desired BN phases for various applications. []
1. Description: Methods for exfoliating and suspending hexagonal boron nitride (h-BN) to produce few-layer h-BN nanosheets (h-BNNSs) are investigated. [, ]
6. Physical and Chemical Properties Analysis: The exfoliation efficiency is influenced by factors such as solvent composition, electric field parameters, and h-BN concentration. [, ] Characterization techniques like dynamic laser scattering and atomic force microscopy are used to analyze the thickness and size distribution of the exfoliated h-BNNSs. []
7. Applications: Exfoliated h-BNNSs are essential building blocks for various applications, including polymer composites, electronic devices, and energy storage systems. [, ]
1. Description: The influence of stacking order and interlayer registry on the properties of layered hexagonal boron nitride (h-BN) is investigated using density functional theory. []
3. Molecular Structure Analysis: Different stacking modes, such as AA' and AB, are considered, along with variations in the relative sliding of the h-BN layers. []
6. Physical and Chemical Properties Analysis: The interlayer sliding energy landscape is influenced by both van der Waals forces and electrostatic interactions. [] A nearly free-sliding path is identified, along which the band gap of h-BN can be modulated by approximately 0.6 eV. []
7. Applications: Understanding stacking and registry effects is crucial for predicting the properties of h-BN in layered structures and designing h-BN-based devices with tunable electronic properties. []
1. Description: The dielectric properties of polymer composites filled with hexagonal boron nitride (h-BN) are investigated for potential applications in electrical insulation. []
2. Synthesis Analysis: h-BN is incorporated into ring-opening metathesis polymerization (ROMP) based polymers at various concentrations. Surface modification of h-BN is often employed to improve filler dispersion and interfacial interactions. []
6. Physical and Chemical Properties Analysis: The dielectric constant (ε') and loss tangent (tan δ) of the composites are measured over a wide frequency range and at different temperatures. [] The addition of h-BN can significantly reduce the dielectric constant and loss tangent, especially at high frequencies and elevated temperatures. []
7. Applications: Polymer composites with low dielectric constant and loss tangent are desirable for electrical insulation applications, particularly in high-frequency and high-temperature environments. []
1. Description: The potential of vertical hexagonal boron nitride layer/graphene layer/hexagonal boron nitride layer (hBNL/GL/hBNL) heterostructures for developing injection driven thermal light emitters (IDLEs) is explored through theoretical modeling and analysis. []
5. Mechanism of Action: These IDLEs operate based on the light emission from a hot two-dimensional electron-hole plasma (2DEHP) generated in the graphene layer. This 2DEHP is heated by combined lateral and vertical injection of carriers, and its temperature and density can be modulated by varying the injection current, leading to modulation of the emitted light. []
6. Physical and Chemical Properties Analysis: The dynamic response of the IDLEs is analyzed, considering factors like carrier cooling, heat removal, and modulation frequency limitations. [] The model predicts that these IDLEs can achieve a large modulation depth at frequencies up to tens of GHz, owing to the large difference between carrier and lattice temperatures. []
7. Applications: IDLEs based on hBNL/GL/hBNL heterostructures could lead to the development of new types of light sources with high modulation speeds, exceeding those of traditional incandescent lamps. []
1. Description: The growth of wurtzite boron nitride (w-BN) crystals in the pressure-temperature region where cubic boron nitride (c-BN) is typically synthesized is investigated. []
2. Synthesis Analysis: Micro-grains of w-BN, with sizes ranging from 20 to 30 nm, are observed in experiments conducted at pressures between 5.0 and 7.0 GPa and temperatures between 1800 and 2000 K, in the presence of a catalyst. []
6. Physical and Chemical Properties Analysis: The presence of w-BN micro-grains suggests that the pressure required for w-BN growth could be lower than previously reported. []
8. Future Directions: Further research is needed to fully understand the growth mechanisms of w-BN at high pressures, the role of catalysts, and the potential for controlling the size and morphology of w-BN crystals for specific applications. []
1. Description: Boron nitride, particularly h-BN, is utilized in shell molds for investment casting of titanium alloys due to its low density, chemical inertness, and high-temperature resistance. []
2. Synthesis Analysis: h-BN powder, often with small amounts of yttria (Y2O3) for improved sintering, is used to create the face coatings of the shell molds. [] Colloidal yttria acts as a binder. []
6. Physical and Chemical Properties Analysis: The low density of h-BN reduces the overall weight of the mold, while its chemical inertness prevents reactions with the molten titanium alloy during casting. []
7. Applications: Boron nitride-based shell molds offer a cost-effective alternative to conventional molds for investment casting of titanium alloys, which are widely used in aerospace, medical, and other demanding applications. []
1. Description: Defect centers in hexagonal boron nitride (h-BN) have emerged as promising candidates for room-temperature single photon sources, essential components for quantum information processing. [, ]
3. Molecular Structure Analysis: Defects in h-BN can arise from atomic vacancies, substitutions, or other imperfections in the lattice. These defects can trap excitons, leading to single photon emission. []
5. Mechanism of Action: Excitation of the defect centers with light or electron beams leads to the emission of single photons. The strong electron-phonon coupling in h-BN results in the presence of phonon sidebands in the emission spectra. [, ]
6. Physical and Chemical Properties Analysis: The ultrafast phonon-mediated dephasing time (T2) of these color centers in h-BN, measured to be approximately 200 femtoseconds, [] is significantly shorter than the radiative decay time observed with optical techniques. This ultrafast dephasing is attributed to the efficient excitation of coherent phonon polaritons in h-BN by electron beams. []
7. Applications: Single photon sources based on h-BN defect centers have potential applications in quantum cryptography, quantum computation, and other quantum technologies. [, ]
1. Description: Boron nitride nanotubes (BNNTs) are investigated for their potential as nonlinear optical materials, which are crucial for applications like optical switching, frequency conversion, and optical data processing. []
3. Molecular Structure Analysis: The structure of BNNTs, particularly their chirality and diameter, influences their nonlinear optical properties. [] Carbon substitution in BNNTs can significantly alter their electronic structure and enhance their nonlinear optical response. []
6. Physical and Chemical Properties Analysis: The first hyperpolarizability, a measure of the nonlinear optical response, can be tuned by varying the carbon doping pattern and π electron conjugation in BNNTs. []
7. Applications: BNNTs with tailored nonlinear optical properties could find applications in advanced photonic devices, such as optical modulators, switches, and frequency converters. []
1. Description: Boron nitride nanosheets (BNNSs) possess a large surface area and unique surface chemistry, making them promising candidates for adsorbent materials. []
2. Synthesis Analysis: BNNSs are synthesized by exfoliating bulk hexagonal boron nitride (h-BN). [, ]
4. Chemical Reactions Analysis: The adsorption of metal ions on BNNSs is influenced by factors like pH, adsorbent dosage, initial metal ion concentration, and contact time. []
6. Physical and Chemical Properties Analysis: The maximum adsorption capacity of BNNSs for specific metal ions, such as Lanthanum (La(III)), has been determined experimentally. [] Adsorption kinetics data suggest that the adsorption process follows pseudo-second-order and intra-particle diffusion models. []
7. Applications: BNNSs could be utilized for removing and recovering metal ions from contaminated water or industrial waste streams. []
1. Description: Boron nitride, especially h-BN, is incorporated into thermally conductive gels to improve heat transfer in electronic devices. []
2. Synthesis Analysis: Boron nitride, often in combination with other fillers like graphene oxide and low-melting-point alloys, is dispersed in a silicone matrix to create thermally conductive gels. []
6. Physical and Chemical Properties Analysis: The addition of boron nitride enhances the thermal conductivity of the gel, reducing the thermal contact resistance between components. []
7. Applications: Thermally conductive gels containing boron nitride are used as thermal interface materials between microprocessors and heat sinks, improving heat dissipation and preventing overheating. []
1. Description: Covalent functionalization of boron nitride nanosheets (BNNSs) is investigated to tailor their properties and expand their applications. []
4. Chemical Reactions Analysis: Cycloaddition reactions, such as [2+2] cycloaddition of benzynes, ethyne, and maleic anhydride, are explored as a means to covalently attach functional groups to BNNSs. []
5. Mechanism of Action: Cycloaddition reactions involve the formation of new covalent bonds between the reactant molecule and the BNNS, leading to a stable functionalized material. []
6. Physical and Chemical Properties Analysis: Theoretical calculations indicate that cycloaddition reactions on BNNSs are both thermodynamically and kinetically favorable. [] The activation energy for the retro reaction is sufficiently high to ensure the stability of the functional groups under ambient conditions but allows for their detachment upon heating. []
7. Applications: Covalent functionalization of BNNSs can modify their electronic properties, band gap, and reactivity, enabling their use in a wider range of applications, such as sensing, catalysis, and nanoelectronics. []
1. Description: Hexagonal boron nitride (h-BN) is investigated as a substrate for graphene-based plasmonic logic gates operating in the infrared region. []
6. Physical and Chemical Properties Analysis: h-BN offers advantages over traditional substrates like silicon dioxide due to its lower propagation loss for surface plasmon polaritons, which are used for signal transmission in these devices. []
7. Applications: Using h-BN as a substrate can improve the performance of graphene-based plasmonic logic gates, enabling faster operation, lower power consumption, and smaller device footprints. []
1. Description: Boron nitride, combined with reduced graphene oxide (rGO), is investigated as a filler in carbon fiber reinforced polymer (CFRP) composites to enhance de-icing properties. []
2. Synthesis Analysis: The filler materials are dispersed in epoxy resin using ultrasonication before being combined with carbon fibers via hand lay-up techniques to fabricate CFRP composites. []
6. Physical and Chemical Properties Analysis: The high thermal conductivity of boron nitride and rGO contribute to improved heat transfer within the composite, accelerating the de-icing process. []
7. Applications: CFRP composites incorporating boron nitride and rGO show potential for applications in aircraft wings, wind turbine blades, and other surfaces susceptible to ice accumulation, enhancing safety and operational efficiency. []
1. Description: Hexagonal boron nitride (h-BN) is studied as an additive to polymethylmethacrylate (PMMA) bone cement, which is commonly used in orthopedic surgeries, to investigate its effects on mechanical properties. []
2. Synthesis Analysis: h-BN is added to PMMA bone cement at various concentrations during the preparation process. []
7. Applications: Incorporating h-BN at optimal concentrations could enhance the performance and longevity of bone cement in orthopedic applications. []
1. Description: The electronic structure of hexagonal boron nitride (h-BN) sheets doped with carbon using electron beam irradiation is investigated using first-principles calculations. []
4. Chemical Reactions Analysis: Electron beam irradiation can induce the substitution of boron or nitrogen atoms in the h-BN lattice with carbon atoms, leading to doping. []
6. Physical and Chemical Properties Analysis: The fundamental band gap of two-dimensional h-BN differs from that of bulk h-BN. [] The band gap in GW calculations depends on the interlayer distance due to the non-local nature of the GW approximation. []
8. Future Directions: Further research is needed to optimize the electron beam doping process, control the doping concentration, and understand the impact of doping on the properties of h-BN sheets for specific applications. []
1. Description: New interlayer potentials are developed and evaluated for hexagonal boron nitride (h-BN) sheets to better understand and predict their behavior in layered structures. []
3. Molecular Structure Analysis: The proposed potential incorporates Coulombic and Lennard-Jones 6-12 terms to describe the interactions between h-BN layers. []
6. Physical and Chemical Properties Analysis: The proposed potential is calibrated using experimental data, including interlayer distance and elastic constants. [] Molecular dynamics simulations using the new potential yield results consistent with experimental observations for various properties, including density, elastic constants, and thermal conductivity. []
7. Applications: Accurate interlayer potentials are essential for simulating and predicting the behavior of h-BN in layered structures, including multilayer h-BN, h-BN nanotubes, and h-BN heterostructures with other two-dimensional materials. []
1. Description: The properties of thin film boron nitride (BN) are compared with silicon nitride (Si3N4) for protecting semiconductor junctions. []
7. Applications: While BN films offer some advantages over Si3N4 in terms of dielectric properties, their susceptibility to moisture and sodium ion permeation limits their applicability for long-term semiconductor junction protection. []
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